(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chemical compound with the potential for various applications in medicinal chemistry and pharmacology. It belongs to the class of oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. The compound's unique structure, featuring a cyclopropyl group and a benzyl moiety, may contribute to its biological activity and therapeutic potential.
(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is classified as an organic compound and specifically as a heterocyclic compound due to its oxazole ring structure. It may also be categorized under pharmaceutical intermediates, particularly for compounds targeting specific biological pathways.
The synthesis of (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach includes the condensation of appropriate benzyl and pyridine derivatives followed by cyclization to form the oxazole ring.
The molecular formula for (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is . The structure features:
The molecular weight of (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is approximately 270.33 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm its structure during synthesis .
The compound can participate in various chemical reactions, including:
Research indicates that oxazoles can modulate various biological pathways, potentially acting as inhibitors or activators depending on their structure and substituents. Further studies are necessary to elucidate the precise mechanisms at play for this specific compound.
(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has potential applications in:
Research into its efficacy and safety profiles is ongoing, with implications for therapeutic use in various medical fields. Further exploration of its biological activity could reveal valuable insights into its potential applications in pharmacotherapy.
Oxazole and dihydrooxazole rings serve as critical bioisosteres in drug design, effectively mimicking ester and amide functionalities while enhancing metabolic stability. The partially saturated 4,5-dihydrooxazole (oxazoline) ring in the target compound provides conformational rigidity that influences receptor binding and chiral induction. This scaffold’s significance is evidenced by its presence in clinically investigated compounds like Flavopiridol (Alvocidib), where a related dihydrooxazole-containing structure acts as a potent cyclin-dependent kinase inhibitor with demonstrated activity against multiple cancer cell lines (IC~50~ values of 30-170 nM against CDK1, CDK2, and CDK4) [5].
The benzyl substituent at the C4 position of the oxazoline ring enhances lipophilicity and provides a handle for stereochemical control. Structural analogs featuring this motif, such as (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (CAS# 1509929-22-9), demonstrate the pharmacological relevance of this substitution pattern, though the cyclopropyl variant offers distinct electronic and steric properties [2].
Table 1: Biologically Active Oxazole-Containing Compounds
Compound | Core Structure | Biological Target | Research Application |
---|---|---|---|
Flavopiridol | Dihydrooxazole derivative | CDK1/CDK2/CDK4 | Cancer therapeutics [5] |
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl) dihydrooxazole | Benzyl-oxazoline-pyridine | Under investigation | Ligand design & catalysis [2] |
Target Compound | Cyclopropyl-oxazoline-pyridine | Asymmetric catalysis | Chiral ligand development |
Chiral dihydrooxazoles have revolutionized asymmetric catalysis by enabling precise stereocontrol in carbon-carbon and carbon-heteroatom bond formations. The (R) configuration at the C4 position of the oxazoline ring creates a well-defined chiral environment essential for enantioselective transformations. This stereogenic center influences the spatial arrangement of coordinating atoms, as demonstrated in PyBOX ligand systems where (R)-4-benzyl-4,5-dihydrooxazol-2-yl groups flank a central pyridine to form tridentate "pincer-type" ligands [7].
These ligands coordinate diverse metals (Cu, Ni, Ru, Mg) through the oxazoline nitrogen atoms and pyridine nitrogen, generating chiral pockets that dictate substrate approach. For example, Nishiyama’s pioneering work established that RuCl~3~ complexes with (S)-(isopropyl)-PyBOX effectively catalyze ketone hydrosilylation with high enantiomeric excess [7]. Similarly, the benzyl-substituted variant (R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (AKSci product 4439ER) demonstrates the commercial importance of such chiral auxiliaries in synthetic methodology development [3]. The target compound extends this design principle by incorporating a conformationally restricted cyclopropyl substituent on the pyridine ring, potentially enhancing stereodifferentiation in catalytic asymmetric reactions.
The 6-cyclopropyl substituent on the pyridine ring introduces strategic steric and electronic modulation. Positioned ortho to the nitrogen, the cyclopropyl group exerts:
Computational analysis of related heterocycles indicates that cyclopropyl substitution significantly influences physicochemical parameters. For example, LogP calculations for 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS# 166176-45-0) show how small lipophilic substituents modulate distribution coefficients (consensus LogP = 0.93) [6]. In the target compound, the cyclopropyl group likely reduces polarity while maintaining moderate water solubility—essential for catalytic applications in diverse solvent systems.
Table 2: Influence of Cyclopropyl vs. Phenyl Substituents on Pyridine-Oxazoline Ligands
Property | 6-Cyclopropylpyridin-2-yl Variant | 6-Phenylpyridin-2-yl Variant | Significance |
---|---|---|---|
Steric Bulk | Moderate (cone angle ~140°) | High (cone angle ~160°) | Enhanced accessibility to metal center |
Electronic Effect | Mild σ-donation (+I effect) | π-Acceptance/resonance | Increased electron density at pyridine N |
Conformational Freedom | Restricted rotation | Free rotation at C(aryl)-C(phenyl) bond | More defined chiral pocket |
Molecular Weight | ~294 g/mol (estimated) | 314.38 g/mol (CAS# 1509929-22-9) [2] | Lower molecular complexity |
The stereochemical synergy between the (R)-benzyloxazoline chiral center and the oriented cyclopropyl group creates a three-dimensional binding environment critical for asymmetric induction. This design principle finds validation in structurally advanced ligands like (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (CAS# 2757082-59-8), where multiple stereocenters create highly selective catalytic systems [4]. The target compound’s simplified yet stereodefined architecture offers a potentially more synthetically accessible alternative without compromising stereochemical control.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0